3,4-dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
3,4-dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Properties
Thiadiazole Derivatives Synthesis : Research indicates the development of methods for synthesizing thiadiazole derivatives, which are known for their diverse biological activities. For example, the oxidative dimerization of primary thioamides to form 3,5-disubstituted 1,2,4-thiadiazoles showcases an efficient synthetic route for thiadiazole derivatives, potentially relevant for creating compounds with similar structures to the specified benzamide (Yajima et al., 2014).
Microwave-Assisted Synthesis : Another study explored the microwave-assisted synthesis of benzamide derivatives containing a thiadiazole scaffold, highlighting a solvent-free, efficient approach for synthesizing structurally complex molecules. This method could be applicable to the synthesis of the specified benzamide derivative, given the structural similarities (Tiwari et al., 2017).
Potential Applications
Anticancer Activity : Benzamide derivatives, particularly those incorporating thiadiazole units, have been studied for their anticancer properties. The evaluation of synthesized compounds against various human cancer cell lines suggests that such derivatives could serve as promising leads for developing new anticancer agents (Tiwari et al., 2017).
Antimicrobial Activities : The synthesis and evaluation of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety have demonstrated promising antimicrobial activities. This suggests that compounds structurally related to the specified benzamide could also possess antimicrobial properties, highlighting their potential application in addressing microbial resistance (Gouda et al., 2010).
Properties
IUPAC Name |
3,4-dimethyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-4-8-16(9-5-12)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-7-6-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWAAIWAKAXCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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